molecular formula C18H11BrFN3S B2933038 (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile CAS No. 374611-95-7

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile

Cat. No.: B2933038
CAS No.: 374611-95-7
M. Wt: 400.27
InChI Key: XNPDGZRQEXCSGI-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile features a thiazole core substituted at position 4 with a 3-bromophenyl group and a propenenitrile chain functionalized with a (4-fluorophenyl)amino moiety. The E-configuration of the double bond is critical for maintaining planar geometry, which facilitates π-π stacking and dipole interactions.

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3S/c19-14-3-1-2-12(8-14)17-11-24-18(23-17)13(9-21)10-22-16-6-4-15(20)5-7-16/h1-8,10-11,22H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPDGZRQEXCSGI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]prop-2-enenitrile is a thiazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structural characteristics.

Chemical Structure

The molecular formula of the compound is C22H19BrFN3O2SC_{22}H_{19}BrFN_3O_2S, with a molecular weight of 518.31 g/mol. The structure includes a thiazole ring, a bromophenyl group, and a fluorophenyl amino group, which are critical for its biological activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various human tumor cell lines. The National Cancer Institute (NCI) conducted screenings which revealed significant antitumor activity.

In Vitro Studies

  • Cell Line Testing : The compound was tested against a panel of approximately 60 cancer cell lines. Notable findings include:
    • GI50 Values : The mean GI50 (the concentration required to inhibit cell growth by 50%) was found to be approximately 15.72 μM.
    • TGI Values : The mean TGI (the concentration that inhibits total growth) was around 50.68 μM .
  • Specific Cell Lines : The compound exhibited potent cytotoxic effects against several cancer types:
    • Non-Small Cell Lung Cancer (HOP-62) : GP = -17.47%
    • CNS Cancer (SF-539) : GP = -49.97%
    • Melanoma (MDA-MB-435) : GP = -22.59%
    • Ovarian Cancer (OVCAR-8) : GP = -27.71%
    • Prostate Cancer (DU-145) : GP = -44.35%
    • Breast Cancer (MDA-MB-468) : GP = -15.65% .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Cell Cycle Arrest : It has been suggested that the compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in tumor cells .

Structural Insights

Crystallographic studies have provided insights into the molecular geometry and interactions:

  • The crystal structure reveals an asymmetric unit consisting of one formula unit and a water molecule.
  • Notable dihedral angles between rings indicate potential for π–π stacking interactions, which may enhance biological activity.
Atomx-coordinatey-coordinatez-coordinateDisplacement Parameter
Br1−0.025110.966920.799940.06904
C10.14780.92050.722510.0417
N10.48020.70880.474150.0367
S10.820410.801690.474890.0516

Scientific Research Applications

Based on the search results, here's what is known about the compound (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile :

(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a complex organic molecule that may have applications in medicinal chemistry and other scientific fields. The molecule contains a thiazole ring, a bromophenyl group, and a nitrophenyl amino group, which give it unique properties and reactivity. It is an organic compound due to its carbon-based structure and functional groups.

Synthesis:

  • The synthesis of this compound involves multiple steps, starting from simpler precursors using various organic reactions.
  • Retrosynthetic analysis, where the target molecule is broken down into simpler synthons, is a common approach to plan the synthesis.

Structure:

  • The structural formula highlights the arrangement of atoms and functional groups.
  • The compound contains a thiazole ring, a bromophenyl group and a nitrophenyl amino group.

While the search results do not provide specific applications, data tables, or case studies for (2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile , they do provide information on similar compounds:

  • Benzaldehyde thiosemicarbazone analogues Some of these compounds have shown potential as anti-metastatic agents because they inhibit cathepsin L, display low cytotoxicity, and inhibit cell invasion .
  • 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one This compound, also called 5-BDBD, is a specific antagonist that counteracts NLRP3's effects, alleviates neuroinflammation, and reduces dopaminergic neuron pyroptosis .
  • (2E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide This is a screening compound with the molecular formula C16H11BrN2O2S .
  • (2e)-2-{2-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]hydrazinylidene}-3-(2-Nitrophenyl)propanoic Acid PubChem CID 118706450 is a compound with a similar structure .
  • (2Z)-2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid PubChem CID 118706449 is another compound with a similar structure .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The 3-bromophenyl moiety undergoes substitution reactions with nucleophiles under basic or catalytic conditions. For example:

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃, DMF, 80°C, 12 hThiourea2-Amino-4-(3-bromophenyl)thiazole derivatives70–85%
CuI, L-proline, DMSO, 100°C, 24 hNaN₃4-(3-Azidophenyl)-1,3-thiazol-2-yl intermediate (click chemistry precursor)65%

This reactivity is critical for generating analogs with modified electronic or steric properties .

Condensation Reactions via the Amino Group

The 4-fluorophenylamino group participates in Schiff base formation and related condensations:

Reaction PartnerConditionsProductApplicationReference
Aromatic aldehydeEtOH, glacial AcOH, refluxImine-linked hybrid moleculesAntimicrobial agents
KetonesMicrowave irradiation, 120°CEnamine derivativesAnticancer screening

These reactions exploit the nucleophilicity of the amino group and are pivotal in medicinal chemistry .

Nitrile Functionalization

The α,β-unsaturated nitrile undergoes hydrolysis and cycloaddition:

Reaction TypeConditionsProductNotesReference
Acidic hydrolysisH₂SO₄ (conc.), H₂O, 100°CCorresponding carboxylic acidLimited by enenitrile stability
Base-catalyzedNaOH, EtOH, refluxAmide formationLow yield (≤40%)
[2+2] CycloadditionUV light, CHCl₃Cyclobutane derivativesStereospecific

The nitrile's electron-deficient nature facilitates these transformations.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The thiazole ring undergoes regioselective substitutions at the 5-position:

ElectrophileConditionsProductYieldReference
HNO₃ (fuming)H₂SO₄, 0°C5-Nitro-thiazole derivative55%
Br₂ (1 eq)CHCl₃, 25°C5-Bromo-thiazole analog60%

The electron-withdrawing bromophenyl group directs electrophiles to the 5-position .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Reaction TypeConditionsProductCatalyst SystemReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl-thiazole hybrids82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Aryl functionalized derivatives75%

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Reductive Transformations

Selective reduction of the α,β-unsaturated nitrile:

Reducing AgentConditionsProductSelectivityReference
H₂, Pd/C (10%)EtOAc, 25°C, 1 atmSaturated propylnitrileComplete alkene reduction
NaBH₄, CoCl₂MeOH, 0°Cβ-Amino nitrileChemoselective

Reduction pathways are tunable based on catalyst choice.

Key Mechanistic Insights

  • Steric effects : The 3-bromophenyl group hinders electrophilic attacks at the thiazole’s 4-position .

  • Electronic effects : The fluorine on the anilino group enhances the amino group’s nucleophilicity via resonance .

  • Solvent dependence : Polar aprotic solvents (DMF, DMSO) accelerate SNAr but may decompose the nitrile.

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>120°C) in acidic media causes nitrile hydrolysis and thiazole ring opening.

  • Photoreactivity : UV exposure induces [2+2] cycloaddition but also decomposes the enenitrile moiety.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, substituent effects, and inferred properties based on evidence:

Compound (Reference) Core Structure Key Substituents Electronic Effects Potential Biological Implications
Target Compound Thiazole 3-Bromophenyl (thiazole-C4); 4-Fluorophenylamino Br: Halogen bonding; F: Electron-withdrawing Antimicrobial (thiazole-based inference)
(2E)-3-(2,4-Dichlorophenyl)-2-[4-(4-bromophenyl)thiazol-2-yl]prop-2-enenitrile Thiazole 4-Bromophenyl (thiazole-C4); 2,4-Dichlorophenyl Cl: Increased lipophilicity; Br: Similar Enhanced lipophilicity may improve membrane penetration
(2E)-3-(4-Bromophenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile Benzimidazole 4-Bromophenyl; 1-Methylbenzimidazole Benzimidazole: Stronger π-π stacking Anticancer (benzimidazole-based inference)
(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)prop-2-enenitrile Thiazole Phenyl (thiazole-C4); 2-Fluoro-5-nitroanilino NO₂: Strong electron-withdrawing; F: Synergistic Higher reactivity, potential cytotoxicity
(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxochromenyl)thiazol-2-yl]acrylonitrile Thiazole-chromenyl hybrid 3-Oxochromenyl; 4-Chlorophenyl Chromenyl: Extended conjugation; Cl: Moderate EWG Improved π-π stacking; possible phototoxicity
2-(Benzodiazol-2-yl)-3-(3-CF₃-phenylamino)prop-2-enenitrile Benzodiazolyl 3-Trifluoromethylphenylamino CF₃: Strong electron-withdrawing; polar Enhanced binding to hydrophobic pockets
Key Observations:
  • Halogen Effects : Bromine (in target) vs. chlorine () alters polarizability and van der Waals interactions. Bromine’s larger atomic radius may strengthen halogen bonding in biological targets .
  • Electron-Withdrawing Groups (EWGs) : The nitro group in ’s compound increases electrophilicity, which could enhance reactivity but also toxicity .
  • Extended Conjugation : Chromenyl-thiazole hybrids () exhibit enhanced conjugation, likely improving UV absorption and photostability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.